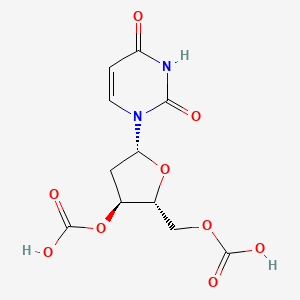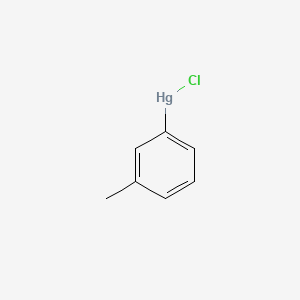
Chloro-m-tolylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 3-methylphenyl group. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro-m-tolylmercury can be synthesized through the reaction of 3-methylphenylmercury chloride with chlorine gas under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves the chlorination of 3-methylphenylmercury compounds in large-scale reactors. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro-m-tolylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury and organic by-products.
Substitution: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) chloride and organic acids.
Reduction: Elemental mercury and 3-methylphenyl derivatives.
Substitution: Various halogenated 3-methylphenylmercury compounds.
Wissenschaftliche Forschungsanwendungen
Chloro-m-tolylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which chloro-m-tolylmercury exerts its effects involves the binding of the mercury atom to thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also interfere with cellular signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Chloro-p-tolylmercury: Similar structure but with the chlorine atom in the para position.
Chloro-o-tolylmercury: Chlorine atom in the ortho position.
Chloromercuryphenyl compounds: Various derivatives with different substituents on the phenyl ring.
Uniqueness: Chloro-m-tolylmercury is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5955-19-1 |
|---|---|
Molekularformel |
C7H7ClHg |
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
chloro-(3-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
JYXGTTLIHJHMIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



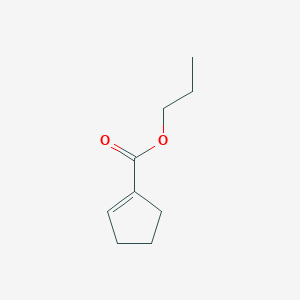
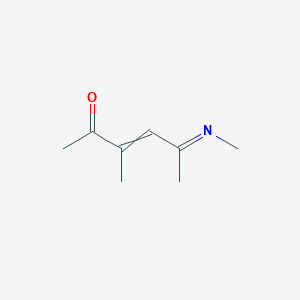
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)

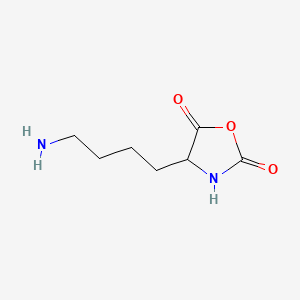
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)

![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
